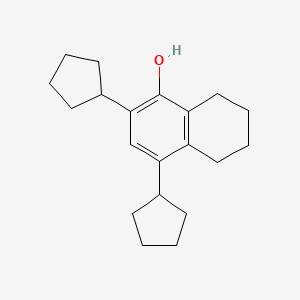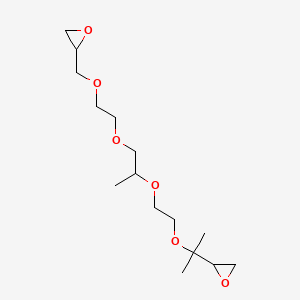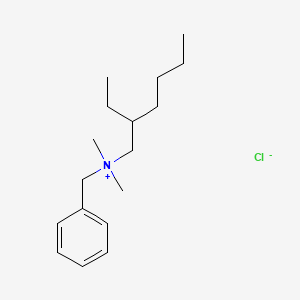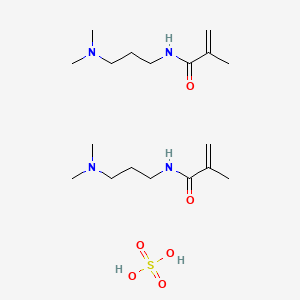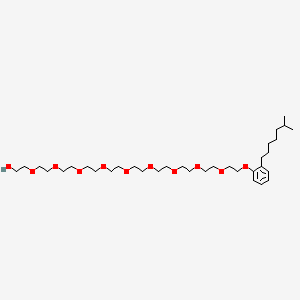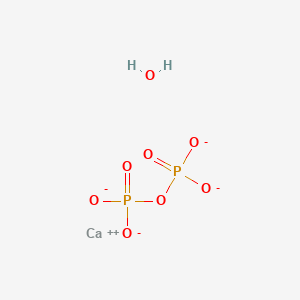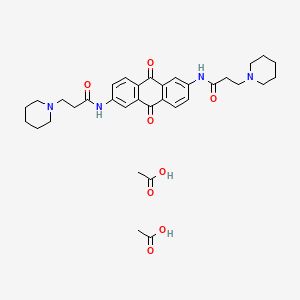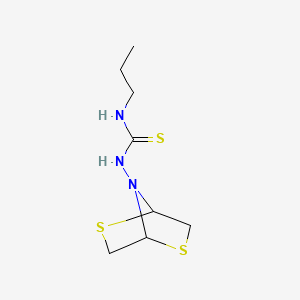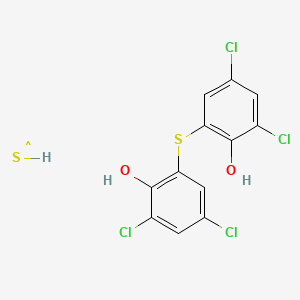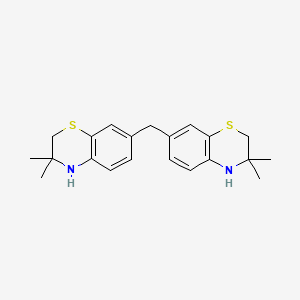
9-Phenylacenaphtho(1,2-g)pteridin-11-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenylacenaphtho(1,2-g)pteridin-11-amine is a chemical compound with the molecular formula C22H13N5 and a molecular weight of 347.3721 . It is characterized by its achiral nature and lack of defined stereocenters . This compound is part of the pteridine family, which is known for its diverse biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of 9-Phenylacenaphtho(1,2-g)pteridin-11-amine involves multiple steps, typically starting with the preparation of acenaphthene derivatives. The synthetic route may include:
Cyclization reactions: These reactions form the acenaphtho structure.
Amination reactions: Introduction of the amine group at the 11th position.
Phenylation reactions: Addition of the phenyl group at the 9th position.
Industrial production methods often involve optimizing these reactions for higher yields and purity. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound .
Analyse Des Réactions Chimiques
9-Phenylacenaphtho(1,2-g)pteridin-11-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups replace hydrogen atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9-Phenylacenaphtho(1,2-g)pteridin-11-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-Phenylacenaphtho(1,2-g)pteridin-11-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes . Detailed studies are required to fully elucidate the molecular mechanisms and pathways affected by this compound.
Comparaison Avec Des Composés Similaires
9-Phenylacenaphtho(1,2-g)pteridin-11-amine can be compared with other pteridine derivatives, such as:
Pteridine: The parent compound with a simpler structure.
Folic acid: A well-known pteridine derivative with essential biological functions.
Methotrexate: A pteridine-based drug used in cancer therapy.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
78241-68-6 |
|---|---|
Formule moléculaire |
C22H13N5 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
9-phenyl-7H-acenaphthyleno[2,1-g]pteridin-11-imine |
InChI |
InChI=1S/C22H13N5/c23-20-19-22(27-21(26-20)13-6-2-1-3-7-13)25-18-15-11-5-9-12-8-4-10-14(16(12)15)17(18)24-19/h1-11H,(H2,23,25,26,27) |
Clé InChI |
GVUHZTTYZGRNIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=N)C3=NC4=C(C5=CC=CC6=C5C4=CC=C6)NC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



